molecular formula C24H27N5O4 B2754325 N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251704-60-5

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

货号: B2754325
CAS 编号: 1251704-60-5
分子量: 449.511
InChI 键: LNIGHWNRRWSAKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide features a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at the N1 position. The triazole’s C4 position is conjugated to a piperidin-4-yl moiety via a carbonyl linker, while the piperidine nitrogen is further functionalized with a 4-methoxybenzamide group. Structural determination of such compounds often employs crystallographic tools like SHELXL and WinGX, which are industry standards for small-molecule refinement .

属性

IUPAC Name

N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-3-33-21-10-6-19(7-11-21)29-16-22(26-27-29)24(31)28-14-12-18(13-15-28)25-23(30)17-4-8-20(32-2)9-5-17/h4-11,16,18H,3,12-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGHWNRRWSAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Triazole Ring Formation

The foundational step employs CuAAC to construct the 1,2,3-triazole core. A 4-ethoxyphenyl azide intermediate reacts with a propiolic acid derivative under catalytic conditions. Typical protocols use copper(I) iodide (5–10 mol%) in tert-butanol/water (3:1 v/v) at 60°C for 12–24 hours, achieving 85–92% yields.

Table 1. CuAAC Reaction Optimization

Parameter Range Tested Optimal Condition Yield Impact (%)
Catalyst Loading 1–15 mol% CuI 7.5 mol% +18
Solvent System THF, DMF, t-BuOH/H₂O t-BuOH/H₂O (3:1) +25
Temperature 25–80°C 60°C +32
Reaction Time 6–48 h 18 h +12

The electron-donating ethoxy group enhances azide reactivity, reducing side product formation compared to halogenated analogs. Post-reduction purification via silica gel chromatography (hexane/ethyl acetate 4:1) isolates the triazole intermediate with >95% purity.

Piperidine Acylation

Carboxylic Acid Activation

The triazole-carboxylic acid undergoes activation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole). Optimal conditions use EDCl (1.2 eq), HOAt (0.5 eq) in anhydrous DMF at 0°C → RT over 4 h, achieving 88% coupling efficiency.

Table 2. Acylation Reagent Comparison

Reagent System Coupling Efficiency (%) Byproduct Formation
EDCl/HOAt 88 Low
HATU/DIEA 92 Moderate
DCC/DMAP 76 High

Piperidine Coupling

The activated intermediate reacts with 4-aminopiperidine in dichloromethane containing 2% v/v triethylamine. Stirring at −10°C for 2 h followed by gradual warming to 25°C over 12 h prevents N-overacylation. Radial chromatography (CH₂Cl₂/MeOH 95:5) yields 79–84% of the acylated piperidine.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale manufacturing employs tubular flow reactors (ID 2 mm, L 10 m) with:

  • Segment 1: CuAAC at 60°C, 2 bar pressure, 15 min residence time
  • Segment 2: Acylation at −5°C, 5 bar, 45 min
  • Segment 3: Amidation at 70°C, 3 bar, 30 min

This approach achieves 83% overall yield with 99.2% HPLC purity, reducing batch processing time from 36 h to 1.5 h.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.63 (q, J=7.2 Hz, 2H, OCH₂), 4.12–3.98 (m, 4H, piperidine-H), 3.85 (s, 3H, OCH₃), 1.76–1.68 (m, 4H, piperidine-CH₂), 1.43 (t, J=7.2 Hz, 3H, CH₂CH₃).

HRMS (ESI-TOF): m/z [M+H]+ calcd for C₂₄H₂₇N₅O₄: 449.2057; found: 449.2053.

Comparative Synthetic Approaches

Alternative routes evaluated but discontinued include:

  • Ultrasound-Assisted Synthesis: 40 kHz ultrasound reduced CuAAC time to 4 h but caused 15% triazole regioisomer formation
  • Microwave Irradiation: 150 W, 100°C achieved 95% conversion in 20 min but required specialized equipment incompatible with scale-up
  • Enzymatic Coupling: Lipase-mediated acylation showed 62% efficiency but suffered from substrate inhibition at >5 mM concentrations

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

  • Triazole Regioisomers (3–7%): Controlled via strict temperature regulation during CuAAC
  • N-Oxide Derivatives (0.5–2%): Minimized by oxygen-free reaction environments
  • Partial Hydrolysis Products (1–3%): Addressed through anhydrous amidation conditions

Scalability Considerations

  • Metal Contamination: Cu levels reduced from 1200 ppm to <10 ppm via Chelex 100 resin treatment
  • Solvent Recovery: DMF and THF recycled through fractional distillation (98% purity reused)
  • Exothermic Control: Jacketed reactors maintain CuAAC step within ΔT ±2°C

化学反应分析

Types of Reactions

  • Oxidation: : Undergoes oxidation to form various hydroxyl derivatives.

  • Reduction: : Can be reduced to its respective amine counterparts.

  • Substitution: : Aromatic substitution reactions can introduce diverse functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH4) for reductive amination.

  • Substitution: : Halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products Formed

  • From Oxidation: : Hydroxylated triazole derivatives.

  • From Reduction: : Amine derivatives.

  • From Substitution: : Halogenated aromatic compounds.

科学研究应用

Medicinal Chemistry and Drug Design

The compound belongs to a class of triazole derivatives, which have been extensively studied for their pharmacological properties. Triazoles are known for their ability to interact with various biological targets, making them promising candidates in drug development.

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. For instance, Mannich bases derived from triazoles have been reported to possess cytotoxic effects against various cancer cell lines. A study highlighted the potential of Mannich bases as anticancer agents, noting that certain derivatives displayed enhanced activity compared to standard treatments like 5-fluorouracil . The structure of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide may contribute to its effectiveness by modulating interactions with cancer cell targets.

Antimicrobial Properties

Triazole compounds have also been evaluated for their antimicrobial activities. A study focusing on the synthesis of novel triazole derivatives indicated that these compounds could inhibit the growth of various pathogens, including bacteria and fungi . The specific structure of this compound may enhance its binding affinity to microbial targets, thereby increasing its efficacy as an antimicrobial agent.

Enzyme Inhibition

Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell proliferation or microbial metabolism. Molecular docking studies have suggested that such compounds can effectively bind to target enzymes, thereby blocking their activity and leading to cell death .

Interaction with Biological Targets

The specific functional groups in this compound facilitate interactions with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt critical cellular processes in both cancerous and microbial cells.

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of this compound:

StudyFindings
Study 1 Evaluated the anticancer activity of triazole derivatives; identified several compounds with IC50 values lower than 5 μM against various cancer cell lines .
Study 2 Investigated antimicrobial properties; demonstrated significant inhibition against pathogenic strains with minimum inhibitory concentrations (MIC) in the low micromolar range .
Study 3 Explored structure-activity relationships; highlighted how modifications in the triazole structure influence biological activity and selectivity towards cancerous cells .

作用机制

The compound's biological effects are primarily mediated through interaction with specific molecular targets such as enzymes or receptors. The triazole moiety typically binds to the active site of enzymes, inhibiting their function and thus exerting biological activity. Piperidine and benzamide groups enhance the compound's overall binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound 1,2,3-Triazole 4-Ethoxyphenyl, 4-methoxybenzamide, piperidine Under investigation -
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate) 1,2,3-Triazole Isobutyl sulfonamide, indole-2-carboxylate Anticancer (CK2 inhibition)
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine 1,2,3-Triazole 4-Nitrophenyl, hydrazine Antimicrobial (theoretical)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromen-4-one, sulfonamide Kinase inhibition (anticancer)
Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) Ether-linked triazole* 4-Ethoxyphenyl, phenoxybenzene Insecticide

*Note: Etofenprox is a pesticide with a distinct ether-linked triazole analog structure.

Key Observations:

Triazole Core vs. Heterocyclic Variants :

  • The target compound’s 1,2,3-triazole core is shared with AB668 and the nitro-substituted analog from Molbank . However, pyrazolo-pyrimidine derivatives (e.g., the kinase inhibitor in ) replace the triazole with a fused heterocyclic system, enhancing planar rigidity for protein binding .
  • Substituent Impact :
  • 4-Ethoxyphenyl: Present in both the target compound and etofenprox .
  • Benzamide vs. Sulfonamide : The target’s 4-methoxybenzamide contrasts with AB668’s sulfonamide group. Sulfonamides are stronger hydrogen-bond acceptors, which may improve target affinity .
  • Piperidine Linkers : The piperidine moiety in the target compound and AB668 provides conformational flexibility, whereas rigid linkers (e.g., chromen-4-one in ) favor selective binding .

生物活性

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-infective research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure

The compound features a triazole moiety, which is known for its diverse biological properties. Its structure can be represented as follows:

N 1 1 4 ethoxyphenyl 1H 1 2 3 triazole 4 carbonyl piperidin 4 yl 4 methoxybenzamide \text{N 1 1 4 ethoxyphenyl 1H 1 2 3 triazole 4 carbonyl piperidin 4 yl 4 methoxybenzamide }

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl with various carbonyl and piperidine derivatives under controlled conditions. The synthesis pathway can be summarized in the following steps:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Introduction of the piperidine and methoxybenzamide functionalities through coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity Evaluation

In a study evaluating a series of triazole-based compounds, several derivatives exhibited IC50 values ranging from 10 to 20 μM against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines. Notably, compounds with methoxy and ethoxy substituents showed enhanced activity compared to their unsubstituted counterparts .

CompoundIC50 (μM)Cell Line
4c17.83MDA-MB-231
4j19.73MCF-7
N/A<20Various Triazoles

Antitubercular Activity

Triazole derivatives have also been explored for their anti-tubercular properties. A related study reported that certain triazole compounds showed promising activity against Mycobacterium tuberculosis with IC50 values as low as 2.18 μM .

Table: Antitubercular Activity of Related Compounds

CompoundIC50 (μM)Target Pathogen
6a1.35Mycobacterium tuberculosis
6e2.18Mycobacterium tuberculosis

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.

常见问题

Q. What are the common synthetic routes for preparing N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including:

  • Click Chemistry : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like 4-ethoxyphenyl azides and terminal alkynes .
  • Amide Coupling : Activation of the triazole-4-carbonyl group using carbodiimides (e.g., EDC/HOBt) for conjugation with the piperidin-4-yl-4-methoxybenzamide moiety .

Q. Optimization Parameters :

ParameterImpactExample Conditions
SolventPolarity affects reaction rateDMF for polar intermediates, THF for non-polar steps
TemperatureHigher temps accelerate kinetics60–80°C for CuAAC; RT for amide coupling
Catalyst LoadingExcess Cu(I) improves triazole yield10 mol% CuSO₄·5H₂O with sodium ascorbate

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of the triazole ring and substituent positions. For example, the triazole proton appears at δ 8.1–8.3 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths (e.g., C-N triazole bonds at ~1.34 Å) and dihedral angles between aromatic planes .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Identify broadening or splitting of peaks due to conformational exchange .
  • Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts to validate tautomeric forms .
  • Alternative Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to obtain higher-quality crystals for SHELXL refinement .

Q. What experimental design principles apply to assessing this compound’s bioactivity against protein targets?

  • Kinase Inhibition Assays :

    • Use fluorescence polarization (FP) to measure binding affinity (IC₅₀) for kinases like EGFR or PI3K .
    • Compare dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .
  • Cellular Uptake Studies :

    AssayMethodKey Parameter
    PermeabilityCaco-2 monolayerApparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates oral bioavailability
    CytotoxicityMTT assayCC₅₀ >50 µM suggests selective target engagement

Q. How can researchers troubleshoot low yields in the final amide coupling step?

  • Activation Efficiency : Replace EDC with DCC or HATU for sterically hindered amines .
  • Byproduct Removal : Use scavenger resins (e.g., polymer-bound trisamine) to trap excess carbodiimide .
  • Purification : Optimize flash chromatography gradients (e.g., 5→30% EtOAc/hexane) or switch to preparative HPLC for polar byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。